molecular formula C17H19NO B10844149 4-butyl-N-phenylbenzamide

4-butyl-N-phenylbenzamide

Cat. No. B10844149
M. Wt: 253.34 g/mol
InChI Key: PNJHOPPVHVQWPM-UHFFFAOYSA-N
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Description

4-Butyl-N-phenylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a butyl group attached to the fourth position of the benzene ring and a phenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-phenylbenzamide typically involves the direct condensation of 4-butylbenzoic acid with aniline. This reaction can be catalyzed by various agents, such as titanium tetrachloride (TiCl4) or Lewis acidic ionic liquids immobilized on diatomite earth. The reaction is usually carried out under ultrasonic irradiation to enhance the efficiency and yield of the product .

Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can make the process more eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitrobenzamides, while reduction can produce amines .

Scientific Research Applications

4-Butyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its efficacy in various applications .

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-butyl-N-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7H2,1H3,(H,18,19)

InChI Key

PNJHOPPVHVQWPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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